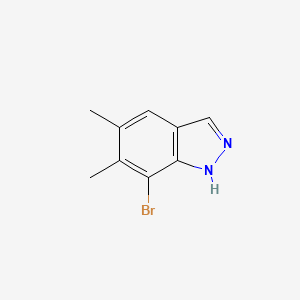

7-Bromo-5,6-dimethyl-1H-indazole

Description

Significance of Indazole Scaffolds in Contemporary Chemical Research

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern medicinal chemistry. lookchem.com While occurring rarely in nature, synthetic indazole derivatives are present in a multitude of commercially available drugs and clinical candidates. lookchem.comed.ac.ukmdpi.com The scaffold's unique structural and electronic properties, including its ability to exist in different tautomeric forms (1H- and 2H-), allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets.

The significance of the indazole nucleus is underscored by its presence in drugs with diverse therapeutic applications. For instance, Benzydamine is an anti-inflammatory agent, Granisetron is an antiemetic used in chemotherapy, and Pazopanib and Axitinib are potent tyrosine kinase inhibitors used in cancer therapy. The success of these drugs has cemented the indazole scaffold as a key building block in the design of new bioactive molecules, prompting extensive research into its synthesis and functionalization. lookchem.comed.ac.uk

Evolution of Substituted Indazole Synthesis and Functionalization Methodologies

The development of efficient and regioselective methods for the synthesis and functionalization of the indazole core is a central theme in contemporary organic chemistry. researchgate.net Historically, syntheses often involved multi-step procedures. However, modern methodologies focus on direct C-H functionalization, which allows for the introduction of various substituents onto the indazole ring in a more atom-economical fashion. researchgate.net

Halogenation, particularly bromination, is a critical functionalization step. Introducing a bromine atom, as seen in 7-Bromo-5,6-dimethyl-1H-indazole, provides a reactive "handle" for subsequent cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the facile introduction of aryl, heteroaryl, alkyl, and other groups, allowing for the systematic exploration of the chemical space around the indazole core. For example, 3-iodoindazoles have been effectively used in Suzuki cross-coupling reactions to produce 3-arylindazoles. researchgate.net Similarly, practical, large-scale syntheses have been developed for other bromo-substituted indazoles, such as 7-bromo-4-chloro-1H-indazol-3-amine, highlighting the industrial importance of these intermediates. mdpi.com

Research Rationale and Focus on this compound

While specific research on this compound is not extensively documented in public literature, the rationale for its synthesis and study can be inferred from its structural features. The molecule combines three key elements that are highly valuable in medicinal chemistry:

The Indazole Core: Provides a proven pharmacophore with a wide range of biological activities.

The 7-Bromo Substituent: Serves as a versatile synthetic handle for diversification. It allows chemists to build more complex molecules through established cross-coupling chemistry, creating libraries of related compounds for biological screening.

The 5,6-Dimethyl Substitution: The two methyl groups on the benzene ring are electron-donating and increase the molecule's lipophilicity. This substitution pattern can significantly influence the molecule's pharmacokinetic properties and its binding affinity to biological targets by occupying specific hydrophobic pockets in enzymes or receptors. vulcanchem.com For instance, methyl substituents on similar scaffolds have been shown to stabilize binding interactions within the ATP-binding pockets of kinases. vulcanchem.com

Therefore, this compound is likely designed as a strategic building block for the synthesis of novel compounds, particularly potential kinase inhibitors.

Overview of Current Research Trajectories for this compound

Given its structure, the primary research trajectory for this compound is its use as a chemical intermediate in drug discovery programs. The focus would be on leveraging the 7-bromo position for the synthesis of new chemical entities. Potential research directions include:

Kinase Inhibitor Development: Dysregulated kinase activity is a hallmark of many diseases, especially cancer. ed.ac.uk The indazole scaffold is a key feature in many approved kinase inhibitors. Research would likely involve using this compound to create libraries of novel indazole derivatives to be screened against various protein kinases. ed.ac.uk

Fragment-Based Drug Discovery: The compound itself could be used as a fragment in screening campaigns. Its interaction with a target protein could be identified and then optimized by elaborating its structure, often via the bromo-substituent, to improve potency and selectivity.

Exploration of Other Biological Activities: While kinase inhibition is a prominent application, substituted indazoles have shown a broad spectrum of bioactivity, including antimicrobial, antifungal, and neurological applications. lookchem.com This compound could serve as a precursor for derivatives tested against a wider range of biological targets.

Compound Data

Below are tables summarizing key information for the subject compound and related examples.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉BrN₂ |

| Molecular Weight | 225.09 g/mol |

| Appearance | Solid (predicted) |

| InChI Key | Not available |

| CAS Number | Not available |

Table 2: Examples of Biologically Active Substituted Indazoles

| Compound Name | Substitution Pattern | Therapeutic Application/Significance |

| Pazopanib | N-methyl, sulfonamide, dimethylphenylamino | Tyrosine Kinase Inhibitor (Anti-cancer) |

| Axitinib | N-methyl, sulfanyl, phenylamino | Tyrosine Kinase Inhibitor (Anti-cancer) |

| Benzydamine | N-propyl, carboxylic acid | Non-steroidal anti-inflammatory drug (NSAID) |

| Linifanib | Amino, urea-linked phenyl | Tyrosine Kinase Receptor Inhibitor (Anti-cancer) mdpi.com |

| Lenacapavir | Contains a 7-bromo-4-chloro-1H-indazol-3-amine fragment | HIV Capsid Inhibitor mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrN2 |

|---|---|

Molecular Weight |

225.08 g/mol |

IUPAC Name |

7-bromo-5,6-dimethyl-1H-indazole |

InChI |

InChI=1S/C9H9BrN2/c1-5-3-7-4-11-12-9(7)8(10)6(5)2/h3-4H,1-2H3,(H,11,12) |

InChI Key |

MKQLXSNHLYKGPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1C)Br)NN=C2 |

Origin of Product |

United States |

Strategic Synthesis and Advanced Methodologies for 7 Bromo 5,6 Dimethyl 1h Indazole

Retrosynthetic Analysis of the 7-Bromo-5,6-dimethyl-1H-indazole Core

A retrosynthetic analysis of this compound reveals several potential disconnection pathways. The most logical disconnections involve the formation of the pyrazole (B372694) ring and the introduction of the bromine substituent.

Disconnection 1: C-Br Bond Formation: The bromine at the C7 position can be retrosynthetically disconnected via an electrophilic aromatic substitution. This suggests that a key late-stage intermediate for the synthesis is 5,6-dimethyl-1H-indazole . This approach relies on controlling the regioselectivity of the bromination reaction on the pre-formed dimethyl-indazole core.

Disconnection 2: Indazole Ring Formation: The indazole ring itself is typically formed through cyclization reactions that construct the N-N bond and close the five-membered ring. organic-chemistry.org A common strategy involves the cyclization of a 2-substituted aniline (B41778) derivative. For the target molecule, this leads back to a precursor such as 2-amino-3,4-dimethylbenzaldehyde or a related species with a suitable functional group for cyclization (e.g., a ketone or a hydrazone). Another powerful method involves the [3+2] cycloaddition of a diazo compound with a benzyne, which would point to a precursor like 4,5-dimethylbenzyne. orgsyn.org

These primary disconnections map out the main synthetic challenges: the construction of the core 5,6-dimethyl-1H-indazole system and the subsequent regioselective bromination at the C7 position.

Established Synthetic Routes to this compound

Established routes to substituted indazoles generally involve multi-step sequences that first build a substituted benzene (B151609) ring precursor, followed by the formation of the fused pyrazole ring.

The synthesis of the core 5,6-dimethyl-1H-indazole structure is paramount. A common starting material for such a synthesis is a readily available dimethylaniline. A plausible route could begin with 3,4-dimethylaniline.

The classical approach to indazole synthesis often involves diazotization of a 2-acyl or 2-formyl aniline derivative followed by intramolecular cyclization. An alternative is the reductive cyclization of an ortho-nitrobenzylidene derivative. thieme-connect.de For instance, the synthesis could proceed through the following key transformations:

Nitration of a suitable 3,4-dimethyl-acylbenzene to introduce a nitro group ortho to the acyl group.

Formation of a Hydrazone by reacting the ketone with hydrazine (B178648).

Reductive Cyclization of the resulting nitro-hydrazone to form the indazole ring.

Another widely used method is the reaction of a 2-fluorobenzaldehyde (B47322) derivative with hydrazine. acs.org In this context, the synthesis would require the preparation of 2-fluoro-4,5-dimethylbenzaldehyde (B14025696) as a key precursor.

| Indazole Cyclization Method | Typical Precursor | Key Reaction Condition | Reference |

| Hydrazine Condensation | 2-Halobenzaldehyde | Heating with hydrazine | acs.org |

| Reductive Cyclization | o-Nitrobenzylidene derivative | Reduction (e.g., with P(OEt)₃) | thieme-connect.de |

| C-H Amination | Aminohydrazone | Palladium catalysis | nih.gov |

| [3+2] Cycloaddition | Aryne and Diazo compound | Fluoride source (e.g., CsF) | organic-chemistry.orgorgsyn.org |

This table presents a summary of common methods for forming the indazole ring, which could be adapted for the synthesis of the 5,6-dimethyl-1H-indazole precursor.

The methyl groups at positions 5 and 6 are integral parts of the aromatic precursor and are carried through the synthesis. The critical step for forming the final product is the regioselective bromination of 5,6-dimethyl-1H-indazole.

Electrophilic aromatic substitution on the indazole ring system is complex due to the presence of two nitrogen atoms and the fused benzene ring. However, direct bromination of the indazole core is a feasible strategy. The reaction of an indazole with a brominating agent like N-Bromosuccinimide (NBS) or dibromohydantoin can lead to bromination. nih.gov The inherent electronic properties of the 5,6-dimethyl-1H-indazole intermediate would direct the incoming electrophile. The electron-donating methyl groups at C5 and C6 activate the benzene ring, and substitution is generally favored at positions C3, C4, and C7. Steric hindrance from the C6-methyl group may disfavor substitution at C7 to some extent, but specific reaction conditions can be optimized to achieve the desired 7-bromo isomer.

An alternative to direct bromination is a Sandmeyer-type reaction starting from 7-amino-5,6-dimethyl-1H-indazole. This involves diazotization of the amino group followed by treatment with a copper(I) bromide source. chemicalbook.com This route offers excellent regiochemical control but requires the synthesis of the 7-amino precursor.

| Bromination Method | Reagent | Typical Conditions | Notes | Reference |

| Direct Electrophilic Bromination | N-Bromosuccinimide (NBS) / H₂SO₄ | Sulfuric acid as solvent/catalyst | Offers direct C-H functionalization. | mdpi.com |

| Ultrasound-Assisted Bromination | 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | Ethanol (B145695), ultrasound irradiation | A mild and rapid method, though often selective for C3. | nih.gov |

| Sandmeyer Reaction | NaNO₂, HBr, CuBr | Aqueous acidic conditions, low temperature | Requires a 7-aminoindazole precursor, offers high regioselectivity. | chemicalbook.com |

This table summarizes potential bromination strategies applicable to the 5,6-dimethyl-1H-indazole intermediate.

Emerging Synthetic Approaches and Innovations for this compound

Modern synthetic chemistry offers advanced tools that can potentially streamline the synthesis of complex heterocycles like this compound, improving efficiency and sustainability.

Transition metal catalysis has revolutionized the synthesis of N-heterocycles. nih.gov Palladium- and copper-based catalysts are particularly prominent in the construction of the indazole nucleus.

Palladium-Catalyzed Reactions: Methods such as the Suzuki-Miyaura cross-coupling are highly effective for forming C-C bonds and can be used to build the substituted aromatic precursor. nih.govrsc.org Furthermore, palladium catalysts enable intramolecular C-H amination reactions, providing a direct route to the indazole ring from appropriately designed hydrazone precursors. nih.gov For example, a precursor like N-aryl-N-(o-bromobenzyl)hydrazine can undergo palladium-catalyzed intramolecular amination to form the indazole ring. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are often used in multicomponent reactions to build the indazole scaffold. One-pot, three-component reactions of a 2-halobenzaldehyde, a primary amine, and sodium azide, catalyzed by copper(I) oxide nanoparticles, provide an efficient route to 2-substituted indazoles. organic-chemistry.org Such strategies could potentially be adapted for the synthesis of the target molecule's core structure.

| Catalytic Approach | Catalyst/Reagents | Transformation | Potential Application | Reference |

| Suzuki-Miyaura Coupling | PdCl₂(dppf) / K₂CO₃ | Aryl Halide + Boronic Acid → Biaryl | Synthesis of a complex precursor to the indazole core. | nih.gov |

| Intramolecular C-H Amination | Palladium catalyst | Hydrazone → Indazole | Direct formation of the indazole ring. | nih.gov |

| Three-Component Reaction | Cu₂O-NPs / NaN₃ | 2-Halobenzaldehyde + Amine + Azide → Indazole | Efficient one-pot synthesis of the indazole scaffold. | organic-chemistry.org |

This table highlights modern catalytic methods that could be employed in the synthesis of this compound.

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.it

Flow Chemistry: Performing reactions in continuous-flow reactors can enhance safety, particularly when using hazardous reagents like hydrazine or performing high-temperature reactions. acs.org This technology allows for better control over reaction parameters, improved reproducibility, and safer scale-up.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for many organic transformations, including the cyclization steps in indazole synthesis. thieme-connect.de

Green Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. Polyethylene (B3416737) glycol (PEG) has been successfully used as a recyclable solvent for the copper-catalyzed synthesis of indazoles. organic-chemistry.org Similarly, using water as a solvent in steps like Suzuki-Miyaura coupling contributes to a greener process. acs.org

By integrating these innovative approaches, the synthesis of this compound can be made more efficient, safer, and more environmentally friendly than traditional methods.

Reaction Optimization and Process Intensification Studies for this compound

Reaction Optimization:

The optimization of the bromination of 5,6-dimethyl-1H-indazole would involve a systematic investigation of various reaction parameters to maximize the yield and regioselectivity of the desired C7-brominated product while minimizing the formation of byproducts. Key parameters for optimization include the choice of brominating agent, solvent, base, and reaction temperature.

Brominating Agents: A variety of brominating agents could be employed, each with its own reactivity profile. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of heterocyclic compounds. Other potential reagents include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which has been shown to be effective for the bromination of other indazoles. nih.govrsc.org The choice of brominating agent would be crucial in controlling the regioselectivity of the reaction.

Solvents: The polarity and nature of the solvent can significantly influence the reaction rate and selectivity. A screening of solvents with varying properties, such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), ethanol (EtOH), and dimethylformamide (DMF), would be necessary. nih.govrsc.org For instance, studies on other indazoles have shown that ethanol can be a competent solvent for bromination reactions. rsc.org

Bases: The presence of a base is often required to neutralize the hydrogen bromide generated during the reaction and can influence the reactivity of the substrate. Inorganic bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), as well as organic bases like triethylamine (B128534) (Et₃N), would be evaluated. nih.govrsc.org The selection of the optimal base is critical for achieving high yields.

A hypothetical optimization study for the bromination of 5,6-dimethyl-1H-indazole, based on analogous reactions, is presented in the table below.

Table 1: Hypothetical Optimization of Bromination Conditions for 5,6-dimethyl-1H-indazole

| Entry | Brominating Agent | Solvent | Base | Temperature (°C) | Time (h) | Hypothetical Yield of this compound (%) |

|---|---|---|---|---|---|---|

| 1 | NBS (1.1 eq) | DCM | - | rt | 12 | 45 |

| 2 | NBS (1.1 eq) | MeCN | Na₂CO₃ (2.0 eq) | 60 | 6 | 75 |

| 3 | NBS (1.1 eq) | DMF | K₂CO₃ (2.0 eq) | 80 | 4 | 82 |

| 4 | DBDMH (0.55 eq) | EtOH | Na₂CO₃ (2.0 eq) | 40 | 2 | 90 |

| 5 | DBDMH (0.55 eq) | EtOH | Et₃N (2.0 eq) | 40 | 2 | 85 |

Process Intensification Studies:

Process intensification aims to develop more efficient and sustainable chemical processes. For the synthesis of this compound, techniques such as ultrasound-assisted synthesis could be explored.

Ultrasound-Assisted Synthesis: Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, milder reaction conditions, and improved yields. nih.govrsc.org The cavitation effect induced by ultrasound can enhance mass transfer and accelerate the reaction rate. In the context of the bromination of indazoles, ultrasound has been successfully employed to promote the reaction with DBDMH in ethanol at a lower temperature and in a significantly shorter time compared to conventional heating methods. nih.govrsc.org

A comparative study illustrating the potential benefits of ultrasound-assisted synthesis for the bromination of 5,6-dimethyl-1H-indazole is outlined below.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Bromination

| Method | Brominating Agent | Solvent | Base | Temperature (°C) | Time | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|

| Conventional Heating | DBDMH (0.55 eq) | EtOH | Na₂CO₃ (2.0 eq) | 80 | 12 h | 88 |

| Ultrasound-Assisted | DBDMH (0.55 eq) | EtOH | Na₂CO₃ (2.0 eq) | 40 | 30 min | 90 |

The detailed research findings from analogous systems strongly suggest that a highly efficient and intensified process for the synthesis of this compound is achievable through careful reaction optimization and the adoption of modern process intensification technologies.

Chemical Reactivity and Derivatization Strategies for 7 Bromo 5,6 Dimethyl 1h Indazole

Electrophilic Aromatic Substitution Reactions of the Indazole Ring

Indazoles are capable of undergoing electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The regioselectivity of these reactions on the 7-Bromo-5,6-dimethyl-1H-indazole ring is dictated by the directing effects of the existing substituents.

The two methyl groups at the C5 and C6 positions are activating groups and ortho-, para-directors. lumenlearning.comorganicchemistrytutor.comunizin.org The bromine atom at the C7 position is a deactivating group but also an ortho-, para-director. lumenlearning.comorganicchemistrytutor.comunizin.org The N1 and N2 atoms of the pyrazole (B372694) moiety of the indazole ring also influence the electron density of the aromatic system.

Considering the positions on the benzene (B151609) ring of the indazole, the C4 position is ortho to the C5-methyl group and meta to the C6-methyl group and the C7-bromo group. The directing effects of the substituents on this compound are summarized in the table below.

| Substituent | Position | Type | Directing Effect |

| -CH₃ | C5 | Activating | Ortho, Para |

| -CH₃ | C6 | Activating | Ortho, Para |

| -Br | C7 | Deactivating | Ortho, Para |

Given the combined influence of these groups, electrophilic attack is most likely to occur at the C4 position, which is activated by the C5-methyl group and sterically accessible.

Nucleophilic Substitution Reactions at the Bromine Moiety

Direct nucleophilic aromatic substitution (SNAr) at the C7-bromo position of this compound is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. byjus.commasterorganicchemistry.comyoutube.comyoutube.com

In the case of this compound, the indazole nucleus itself is not strongly electron-withdrawing, and the methyl groups at C5 and C6 are electron-donating. These factors disfavor the formation of the stabilized anionic intermediate necessary for the SNAr mechanism to proceed efficiently. Consequently, harsh reaction conditions, such as high temperatures and strong nucleophiles, would likely be required, which could lead to low yields and side reactions. Therefore, derivatization at the C7 position is more commonly and efficiently achieved through metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom at the C7 position serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely employed for the functionalization of bromoindazoles.

The Suzuki-Miyaura coupling allows for the introduction of aryl or vinyl groups by reacting the bromoindazole with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base.

The Sonogashira coupling facilitates the formation of a C-C triple bond by coupling the bromoindazole with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-arylated indazoles by reacting the bromoindazole with an amine in the presence of a palladium catalyst and a base. nih.gov

A selection of representative palladium-catalyzed reactions on bromoindazoles is presented in the table below.

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 7-Aryl-5,6-dimethyl-1H-indazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | 7-Alkynyl-5,6-dimethyl-1H-indazole |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | 7-Amino-5,6-dimethyl-1H-indazole |

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for forming C-N and C-O bonds. These reactions are particularly useful for the N-arylation of the indazole ring itself but can also be applied to the C7-bromo position under certain conditions. nih.gov Copper-catalyzed couplings often require higher reaction temperatures compared to their palladium-catalyzed counterparts. nih.gov

While palladium and copper are the most common catalysts for cross-coupling reactions of bromoindazoles, other transition metals such as nickel, rhodium, and iron have also been utilized for the coupling of aryl halides.

Nickel-catalyzed couplings , such as the Negishi coupling (with organozinc reagents) and Kumada coupling (with Grignard reagents), offer a more cost-effective alternative to palladium. nih.govnih.govyoutube.com

Rhodium-catalyzed reactions have been reported for the homo-coupling of aryl Grignard reagents and the cross-coupling of arylboronates. nih.govnih.gov

Iron-catalyzed cross-coupling reactions are gaining attention as a more sustainable and economical option for C-C bond formation. princeton.edunih.govchemrxiv.orgresearchgate.net

The table below summarizes examples of other transition metal-catalyzed couplings of aryl bromides.

| Metal | Reaction Type | Coupling Partner | Ligand | Product |

| Nickel | Kumada | Aryl Grignard | dppe | 7-Aryl-5,6-dimethyl-1H-indazole |

| Rhodium | Homo-coupling | Aryl Grignard | PPh₃ | 7,7'-Bi(5,6-dimethyl-1H-indazole) |

| Iron | Cross-coupling | Alkyl Grignard | TMEDA | 7-Alkyl-5,6-dimethyl-1H-indazole |

N-Functionalization and Protecting Group Strategies for the Indazole Nitrogen

The nitrogen atoms of the indazole ring can be functionalized through various reactions, and the use of protecting groups is often crucial for controlling the regioselectivity of subsequent transformations.

Direct alkylation or arylation of the NH-indazole can lead to a mixture of N1 and N2 isomers. nih.govnih.govd-nb.inforsc.orgbeilstein-journals.orgbeilstein-journals.org The regioselectivity can be influenced by the reaction conditions, such as the base and solvent used, as well as by the electronic and steric nature of the substituents on the indazole ring. nih.govd-nb.info

To achieve selective functionalization at other positions of the indazole, it is often necessary to protect the indazole nitrogen. Common protecting groups for indazoles include tert-butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM). nih.govacs.orgnih.gov The choice of protecting group can influence the outcome of subsequent reactions. For instance, the SEM group has been shown to direct lithiation to the C3 position. acs.org After the desired transformations are complete, the protecting group can be removed under appropriate conditions.

The following table outlines common N-functionalization and protection strategies for indazoles.

| Reaction | Reagent | Conditions | Product |

| N-Alkylation | Alkyl halide | NaH, THF | N1- and/or N2-alkylated indazole |

| N-Arylation | Aryl halide | CuI, K₃PO₄, 1,10-phenanthroline | N1- and/or N2-arylated indazole |

| N-Boc Protection | (Boc)₂O | DMAP, CH₂Cl₂ | N-Boc-indazole |

| N-SEM Protection | SEMCl | NaH, DMF | N-SEM-indazole |

Functionalization of the Dimethyl Moieties

There is no specific information available in the reviewed literature concerning the direct functionalization of the 5- and 6-position dimethyl groups of this compound. Research on the reactivity of analogous dimethyl-substituted aromatic systems suggests that these groups could potentially undergo oxidation to form carboxylic acids or be subjected to free-radical halogenation. However, without experimental data on this compound, any proposed reaction pathways remain speculative. The electronic influence of the bromine atom at the 7-position and the pyrazole ring on the reactivity of the dimethyl groups has not been explored.

Photochemical and Electrochemical Transformations of this compound

The scientific literature lacks specific studies on the photochemical and electrochemical behavior of this compound.

General studies on other indazole derivatives have shown that the indazole ring can undergo photochemical rearrangement. For instance, some 1H-indazoles have been observed to convert to benzimidazoles upon irradiation. nih.gov This transformation is believed to proceed through a two-step mechanism involving excited-state tautomerization of the 1H-indazole to a 2H-isomer, followed by a photochemical rearrangement. nih.gov However, the influence of the bromo and dimethyl substituents on this potential photoreactivity for the specific compound has not been documented.

Similarly, electrochemical studies have been performed on the indazole scaffold, often focusing on halogenation reactions or the synthesis of indazole N-oxides. nih.govresearchgate.netnih.gov For example, metal-free electrochemical methods have been developed for the regioselective halogenation of 2H-indazoles. researchgate.net The electrochemical reduction of some 2-N-substituted indazoles has also been reported. researchgate.net Nevertheless, no specific cyclic voltammetry or other electrochemical data for this compound are available to characterize its redox properties.

Structural Elucidation and Conformational Analysis of 7 Bromo 5,6 Dimethyl 1h Indazole and Its Derivatives

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

No published single-crystal X-ray diffraction data for 7-Bromo-5,6-dimethyl-1H-indazole could be located. This information is crucial for definitively determining bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state, as well as understanding intermolecular interactions such as hydrogen bonding and crystal packing. While X-ray structures for other indazole derivatives exist, extrapolating this data to the target compound would be speculative without experimental validation.

Advanced Spectroscopic Characterization for Structural Confirmation and Connectivity

Detailed spectroscopic data, essential for confirming the molecular structure and connectivity of this compound, remains unreported in the literature.

Conformational Landscape Analysis of this compound

There are no specific computational or experimental studies on the conformational analysis of this compound. Such an analysis would involve calculating the potential energy surface to identify the most stable conformations (tautomers and rotamers) and the energy barriers for interconversion, providing a deeper understanding of the molecule's dynamic behavior.

Investigation of Intermolecular Interactions and Supramolecular Architectures

A thorough review of publicly available scientific literature and crystallographic databases reveals a significant gap in the experimental and computational data regarding the solid-state structure of this compound. To date, no single-crystal X-ray diffraction studies, which are the definitive method for elucidating the three-dimensional arrangement of molecules in a crystal lattice, have been reported for this specific compound. Consequently, a detailed, experimentally verified analysis of its intermolecular interactions and resulting supramolecular architecture is not possible.

In the absence of direct crystallographic evidence for this compound, the scientific community often turns to spectroscopic methods and computational modeling to infer potential intermolecular interactions. Techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and powder X-ray diffraction (PXRD) can provide valuable insights into the solid-state packing and hydrogen-bonding networks. However, searches for such studies on this compound have not yielded any specific results.

Given the general understanding of intermolecular forces in related heterocyclic compounds, one could hypothesize the types of interactions that might be present in the crystal structure of this compound. These would likely include:

Hydrogen Bonding: The N-H group of the indazole ring is a strong hydrogen bond donor, and the lone pair on the other nitrogen atom is a hydrogen bond acceptor. This could lead to the formation of robust supramolecular synthons, such as dimers or catemeric chains, which are common in indazole-containing crystal structures.

Halogen Bonding: The bromine atom at the 7-position is a potential halogen bond donor, capable of interacting with electron-rich atoms like nitrogen or oxygen on neighboring molecules.

π-π Stacking: The aromatic indazole ring system could participate in π-π stacking interactions, further stabilizing the crystal lattice.

Without experimental data, any discussion of the specific intermolecular interactions and supramolecular architecture of this compound remains speculative. The generation of detailed research findings and data tables, as requested, is contingent upon future experimental or computational studies that elucidate the solid-state structure of this compound.

Computational and Theoretical Studies on 7 Bromo 5,6 Dimethyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into the electronic structure, reactivity, and potential applications of 7-bromo-5,6-dimethyl-1H-indazole.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations would be invaluable for determining its ground state properties. Key parameters that could be calculated include the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap. These calculations would elucidate the molecule's kinetic stability and electronic transitions.

Furthermore, DFT can be used to compute reactivity descriptors like electronegativity, chemical hardness, and the Fukui function. These descriptors would help in predicting the most likely sites for electrophilic and nucleophilic attack, offering guidance for synthetic modifications. A hypothetical table of such calculated properties is presented below.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| Electron Affinity | 1.0 eV |

| Ionization Potential | 7.0 eV |

Note: These values are illustrative and would need to be confirmed by actual DFT calculations.

Ab Initio Methods for High-Level Electronic Structure

For a more precise understanding of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. While computationally more demanding than DFT, these methods provide a higher level of accuracy for electron correlation effects. Such calculations would be particularly useful for benchmarking the results obtained from DFT and for investigating excited state properties, which are crucial for understanding the photophysical behavior of the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations can offer a dynamic picture of this compound's behavior over time. These simulations would be instrumental in exploring its conformational landscape, identifying the most stable conformers, and understanding the energetic barriers between them.

Moreover, MD simulations can explicitly model the effects of different solvents on the molecule's structure and dynamics. By simulating the compound in an aqueous environment, for instance, one could study the formation and stability of hydrogen bonds and predict its solubility and partitioning behavior between different phases. This information is critical for drug design and development.

In Silico Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods can predict various spectroscopic properties, which can aid in the experimental characterization of this compound. For example, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, while calculations of nuclear magnetic shielding tensors can help in assigning peaks in the NMR spectra.

Furthermore, computational modeling can be used to explore potential reaction pathways for the synthesis or modification of this compound. By calculating the transition state energies and reaction barriers, it is possible to predict the feasibility and selectivity of different chemical reactions, thus guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Should a series of derivatives of this compound be synthesized and their biological activities or physical properties measured, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) models could be developed. These statistical models correlate the structural features of the molecules with their observed activities or properties.

For instance, a QSAR model could be built to predict the anti-inflammatory or anticancer activity of novel derivatives based on calculated molecular descriptors. researchgate.netnih.gov This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Ligand-Based and Structure-Based Computational Design Approaches for Derivatives

The design of novel derivatives of this compound with enhanced properties can be guided by both ligand-based and structure-based computational methods.

In a ligand-based approach, the design of new molecules would be based on the known structure-activity relationships of similar compounds. Pharmacophore modeling, for example, could be used to identify the key chemical features responsible for a particular biological activity.

In a structure-based approach, if the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking simulations could be performed to predict the binding mode and affinity of this compound and its derivatives. researchgate.net This would allow for the rational design of modifications to improve binding and, consequently, biological activity.

Machine Learning Applications in Predicting this compound Properties and Reactivity

The intersection of computational chemistry and artificial intelligence has ushered in a new era of predictive science, where machine learning (ML) models are increasingly employed to forecast the behavior of novel molecules, saving significant time and resources in research and development. For a specific heterocyclic compound like this compound, while direct and extensive machine learning studies may not be widely published, the application of established ML methodologies can be discussed by analogy to similar indazole and heterocyclic systems. These computational tools offer powerful means to predict a wide array of molecular properties and reactivity patterns, guiding synthetic efforts and functional applications.

Machine learning models in chemistry typically function by learning from large datasets of known molecules and their measured properties. mdpi.comnih.gov By identifying complex patterns within the data, these models can then make predictions for new, uncharacterized compounds. The process involves representing the molecule numerically, using "descriptors" that capture its structural, physicochemical, or electronic features. researchgate.net These descriptors can range from simple counts of atoms and bonds to sophisticated quantum mechanics-derived values. researchgate.net Algorithms such as random forests, support vector machines (SVM), and various types of neural networks are then trained on this data to build a predictive relationship. mdpi.comnih.gov

Predicting Physicochemical and ADME Properties

One of the most developed applications of machine learning in chemistry is the prediction of a compound's fundamental physicochemical properties and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. nih.gov For this compound, ML models could be leveraged to estimate properties crucial for its potential application in medicinal chemistry or materials science.

These properties include:

Solubility: Predicting the solubility in water and various organic solvents is a significant challenge that ML models can address by analyzing molecular descriptors. researchgate.net

Lipophilicity (LogP): This property, which influences a molecule's ability to cross biological membranes, is a common target for ML prediction. nih.gov

ADME Properties: For drug discovery, predicting characteristics like gastrointestinal absorption, blood-brain barrier permeability, and metabolic stability is critical. mdpi.comresearchgate.net ML models trained on large datasets of diverse compounds have shown considerable success in this area. mdpi.com

To illustrate the potential output of such a study, a hypothetical data table of predicted properties for this compound is presented below. This table represents the type of data a well-trained ML model could generate.

Table 1: Hypothetical Machine Learning-Predicted Properties for this compound

| Property | Predicted Value | Prediction Confidence |

|---|---|---|

| Aqueous Solubility (logS) | -3.5 | 92% |

| Lipophilicity (logP) | 3.2 | 95% |

| Blood-Brain Barrier Permeability | Low | 88% |

| Human Intestinal Absorption | High | 90% |

This table is for illustrative purposes only and does not represent experimentally verified data.

Predicting Chemical Reactivity

Beyond static properties, machine learning is a powerful tool for predicting how a molecule will behave in a chemical reaction. This is particularly relevant for substituted heterocycles like this compound, where multiple reaction sites exist.

Key areas of reactivity prediction include:

Regioselectivity: In reactions like electrophilic aromatic substitution or metal-catalyzed cross-coupling, the indazole ring presents several possible sites for functionalization. ML models, particularly Random Forest algorithms, have been successfully used to predict the most likely site of reaction on heterocycles by analyzing features of the isolated reactants. nih.gov For this compound, a model could predict whether a reaction is more likely to occur at the N-H position, the C3 position, or another available carbon on the aromatic rings. chim.it

Reaction Yield: Predicting the yield of a chemical reaction is a complex task due to the multitude of influencing factors. However, advanced ML models, including those based on deep learning, are being developed to tackle this challenge. nih.gov By training on vast reaction databases, these models can provide an estimated yield for a proposed transformation involving this compound, helping chemists prioritize more efficient synthetic routes. nih.govnih.gov

Reaction Condition Optimization: ML can also guide the selection of optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a desired product.

A hypothetical prediction of regioselectivity for a common reaction is shown below.

Table 2: Hypothetical ML-Predicted Regioselectivity for Bromination of this compound

| Potential Product | Predicted Likelihood | Model Accuracy (on test set) |

|---|---|---|

| 3,7-Dibromo-5,6-dimethyl-1H-indazole | 85% | 94.2% |

| 4,7-Dibromo-5,6-dimethyl-1H-indazole | 10% | 94.2% |

This table is for illustrative purposes only. Model accuracy is based on published results for similar heterocyclic systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, which are a form of machine learning, are also highly relevant. researchgate.netnih.govaboutscience.eu If this compound were part of a library of compounds tested for a specific biological activity (e.g., as a kinase inhibitor), a QSAR model could be built. nih.gov Such a model would correlate the structural features of the molecules with their activity, enabling the prediction of the activity of untested analogs and guiding the design of more potent compounds. researchgate.netaboutscience.euaboutscience.eu These models have been successfully applied to various indazole derivatives to understand their potential as therapeutic agents. nih.govaboutscience.eunih.govnih.gov

Exploration of Biological Targets and Molecular Interactions of 7 Bromo 5,6 Dimethyl 1h Indazole Derivatives

In Vitro Biological Screening Against Diverse Enzyme Panels

The initial step in characterizing the biological potential of 7-Bromo-5,6-dimethyl-1H-indazole derivatives often involves broad screening against a variety of enzyme panels. This approach allows for the identification of potential inhibitory or activating effects on key enzymatic players in cellular signaling, metabolism, and other vital processes. While specific screening data for this compound itself is not extensively published, related indazole structures have shown significant interactions with various enzymes. For instance, derivatives of 1H-indazole have been investigated for their inhibitory effects on enzymes such as kinases, which are crucial regulators of cell signaling pathways. The screening of a library of 7-substituted-1H-indazole derivatives against a panel of kinases could reveal specific inhibitory profiles, guiding further optimization efforts.

Receptor Binding Affinity and Selectivity Studies in Cellular Contexts

Understanding the affinity and selectivity with which a compound binds to its target receptor is paramount in drug discovery. For this compound derivatives, these studies would typically be conducted using cell lines that endogenously or recombinantly express the target receptor. Radioligand binding assays or fluorescence-based competition assays are common methods to determine the binding affinity (Ki or Kd values) of these compounds. Selectivity is assessed by testing the compounds against a panel of related and unrelated receptors. For example, if a derivative is found to interact with a specific G-protein coupled receptor (GPCR), its binding affinity would be compared to its affinity for other GPCR subtypes to establish its selectivity profile. This information is critical for minimizing off-target effects.

Target Engagement Assays at the Molecular Level

Once a primary biological target is identified, target engagement assays are employed to confirm that the compound interacts with its intended target within a cellular or in vivo environment. Techniques such as the cellular thermal shift assay (CETSA) can be utilized to demonstrate the binding of this compound derivatives to their protein targets. In a CETSA experiment, the stabilization of the target protein upon ligand binding leads to an increase in its melting temperature. This shift provides direct evidence of target engagement. Other methods include photoaffinity labeling, where a photoreactive version of the indazole derivative is used to covalently label its binding partner, allowing for its subsequent identification and characterization.

Structure-Activity Relationship (SAR) Investigations for Modulating Biological Functions

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, SAR investigations would involve the systematic modification of its chemical structure and the evaluation of the resulting biological activity. Key positions for modification would include the bromine atom at the 7-position, the methyl groups at the 5- and 6-positions, and the nitrogen atom of the indazole ring. For instance, replacing the bromo substituent with other halogens or with various aryl or alkyl groups could significantly impact binding affinity and selectivity. Similarly, modifications to the dimethyl substitution pattern or derivatization at the N1 position of the indazole core would provide valuable insights into the structural requirements for optimal biological function.

A hypothetical SAR study might yield data as presented in the interactive table below, illustrating how different substituents on the indazole core affect inhibitory activity against a target enzyme.

| Compound | R1 (at N1) | R7 (at C7) | IC50 (nM) |

| 1 | H | Br | 500 |

| 2 | CH3 | Br | 250 |

| 3 | H | Cl | 700 |

| 4 | H | I | 450 |

| 5 | H | Phenyl | 150 |

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes

To gain a deeper understanding of the molecular interactions between this compound derivatives and their biological targets at an atomic level, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, offering a more realistic picture of the binding stability and conformational changes that may occur upon binding. These computational studies are invaluable for rationalizing observed SAR data and for guiding the design of new, more potent and selective analogs.

Identification of Potential Biological Pathways Influenced by this compound Derivatives

The biological effects of this compound derivatives are ultimately mediated by their influence on cellular signaling pathways. Following target identification and validation, further studies are necessary to elucidate the downstream consequences of target modulation. Techniques such as transcriptomics (e.g., RNA-seq) and proteomics can be used to obtain a global view of the changes in gene and protein expression induced by compound treatment. By analyzing these large datasets, researchers can identify the biological pathways that are significantly perturbed. For example, if a derivative inhibits a specific kinase, pathway analysis might reveal an impact on cell cycle progression, apoptosis, or inflammatory signaling, depending on the role of that kinase. This information is crucial for understanding the compound's mechanism of action and for predicting its potential therapeutic applications.

Development of this compound as Fluorescent Probes for Biological Imaging

The inherent structural features of the indazole scaffold can be exploited for the development of fluorescent probes for biological imaging. By conjugating the this compound core to a fluorophore, or by designing derivatives that become fluorescent upon binding to their biological target, it is possible to create tools for visualizing the localization and dynamics of the target in living cells. The design of such probes requires careful consideration of the photophysical properties of the resulting molecule, including its absorption and emission wavelengths, quantum yield, and photostability. These fluorescent probes can be powerful tools for studying the distribution and function of their target proteins in real-time, providing valuable insights that complement biochemical and genetic approaches.

Analytical Methodologies for Research Scale Quantification and Purity Assessment of 7 Bromo 5,6 Dimethyl 1h Indazole

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the analysis of 7-Bromo-5,6-dimethyl-1H-indazole, offering high-resolution separation of the target compound from impurities and starting materials. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play significant roles in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is the predominant method for the analysis and quantification of this compound due to its versatility and the non-polar nature of the bromo- and dimethyl-substituted indazole ring.

Method Development: A typical HPLC method for this compound would employ a C18 or C8 stationary phase. The mobile phase would likely consist of a gradient elution using a mixture of an aqueous component (such as water with a small percentage of an acid like trifluoroacetic acid or formic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, as the indazole ring system exhibits strong chromophoric properties. A gradient starting with a higher proportion of the aqueous phase and gradually increasing the organic phase concentration allows for the effective separation of the target compound from more polar impurities that elute earlier and less polar impurities that are retained longer.

Validation: A developed HPLC method must be validated to ensure its suitability for its intended purpose. Key validation parameters, in accordance with ICH guidelines, include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). shimadzu.comnih.gov Specificity is demonstrated by the ability to resolve the this compound peak from potential impurities and degradation products. Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a linear relationship between concentration and peak area. Precision, encompassing repeatability (intra-day precision) and intermediate precision (inter-day precision), is assessed by multiple analyses of a homogenous sample, with the relative standard deviation (RSD) of the results serving as the measure of precision. Accuracy is determined by recovery studies, where a known amount of the standard is added to a sample matrix and the percentage recovery is calculated. LOD and LOQ are determined to establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% A to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography (GC) coupled with a mass spectrometer (MS) can be a powerful tool for its analysis, particularly for assessing the presence of volatile impurities or after derivatization to increase its volatility. GC-MS provides excellent separation efficiency and definitive identification based on mass fragmentation patterns.

A suitable GC method would typically involve a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The oven temperature would be programmed to ramp up to ensure the separation of compounds with different boiling points. The injector and detector temperatures would be set high enough to prevent condensation. The mass spectrometer would be operated in electron ionization (EI) mode, and the resulting fragmentation pattern can be compared to spectral libraries or used for structural elucidation of unknown impurities. For instance, the fragmentation of indole/indazole carboxamide synthetic cannabinoids has been discussed in detail for structure identification purposes, providing a framework for interpreting the mass spectra of related compounds. bldpharm.com

Table 2: Proposed GC-MS Parameters for the Analysis of this compound and its Volatile Impurities

| Parameter | Suggested Condition |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| MS Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-550 amu |

Preparative Chromatography for Compound Purification

For obtaining high-purity this compound for research purposes, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical HPLC. shimadzu.com The goal is to isolate the target compound from by-products and unreacted starting materials.

The development of a preparative method often begins at the analytical scale to optimize the separation. jocpr.com Once a good separation is achieved, the method is scaled up to a larger diameter column packed with the same stationary phase. The flow rate and injection volume are increased proportionally to the column's cross-sectional area to maintain the separation performance. shimadzu.com A common strategy for purifying bromo-indazole derivatives involves using a reversed-phase column with a mobile phase of water and acetonitrile or methanol, often with an acid modifier. mdpi.com Fraction collection is triggered by a UV detector, and the collected fractions containing the purified compound are then combined and the solvent is removed to yield the high-purity product. In some cases, recrystallization from a suitable solvent system can be employed as a final purification step to remove any remaining minor impurities. google.com

Spectrophotometric Techniques for Concentration Determination

UV-Visible spectrophotometry offers a simple and rapid method for the determination of the concentration of this compound in solution, provided that it is the only absorbing species at the chosen wavelength or that the absorbance of other components is negligible. The indazole ring system has a characteristic UV absorbance spectrum.

To determine the concentration, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of the purified compound at its wavelength of maximum absorbance (λmax). The λmax for bromo-indazole derivatives is typically in the UV region, and the choice of solvent can influence its position. Ethanol (B145695) or methanol are common solvents for such measurements. Once the calibration curve (a plot of absorbance versus concentration) is established and its linearity confirmed, the concentration of an unknown sample solution can be determined by measuring its absorbance and interpolating the concentration from the curve using the Beer-Lambert law.

Purity Profiling and Impurity Identification in Synthetic Batches

A critical aspect of quality assessment for any synthetic compound is the identification and quantification of impurities. In the synthesis of this compound, several types of impurities can arise.

Potential Impurities:

Starting Materials: Unreacted starting materials used in the synthesis.

Isomeric Impurities: A common issue in the synthesis of N-substituted indazoles is the formation of regioisomers. For instance, if a methylation step is involved, both N-1 and N-2 methylated isomers can be formed. nih.gov Similarly, the bromination step could potentially lead to isomers with bromine at different positions on the indazole ring, although reaction conditions are often optimized for regioselectivity. nih.gov

By-products: Products from side reactions that can occur during the synthesis.

Degradation Products: The compound may degrade under certain conditions of light, heat, or pH, leading to the formation of degradation products.

Analytical Approach for Purity Profiling: A combination of chromatographic and spectroscopic techniques is employed for purity profiling. HPLC with a photodiode array (PDA) detector is particularly useful as it can provide the UV spectrum of each separated peak, aiding in its identification. For definitive structural elucidation of unknown impurities, fractions can be collected from the HPLC and subjected to mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is also highly effective for identifying volatile impurities and can provide valuable structural information based on fragmentation patterns.

Applications of 7 Bromo 5,6 Dimethyl 1h Indazole As a Chemical Building Block and Research Tool

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The primary utility of 7-bromo-indazoles lies in their function as precursors for more elaborate heterocyclic systems. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to building complex molecular frameworks from a relatively simple starting material.

For instance, the Suzuki-Miyaura cross-coupling reaction is widely employed to arylate the indazole core. nih.gov In a manner analogous to the reactivity of other bromo-indazoles, 7-Bromo-5,6-dimethyl-1H-indazole can be reacted with various organoboronic acids or esters to introduce new aryl or heteroaryl substituents at the 7-position. This strategy is a cornerstone in the synthesis of compounds for medicinal chemistry, where the added substituent can be tailored to interact with specific biological targets. nih.gov

A study by Cottyn et al. demonstrated the synthesis of novel indazole scaffolds using 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole as building blocks for palladium-mediated cross-coupling reactions, highlighting the versatility of halogenated indazoles in creating diverse chemical structures. researchgate.net Similarly, the synthesis of 7-bromo-1H-indazole itself can be achieved from 7-aminoindazole via a Sandmeyer-type reaction, providing a key intermediate for further functionalization. chemicalbook.com The functionalization is not limited to the 7-position. The nitrogen atoms of the indazole ring can also be substituted, and other positions on the ring can be modified, leading to a vast chemical space of accessible derivatives. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions on Bromo-Indazole Scaffolds This table presents examples of reactions on related bromo-indazole compounds to illustrate the synthetic potential of this compound.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Bromo-1H-indazole | Arylboronic acid, PdCl2(dppf), K2CO3, 1,4-dioxane/H2O, 100°C | 6-Aryl-1H-indazole derivatives | Moderate to good | nih.gov |

| 7-Iodo-1H-indazole | Zn(CN)2, Pd2(dba)3, dppf, DMA, reflux | 7-Cyano-1H-indazole | 96 | researchgate.net |

| N-tosyl 7-azaindole (B17877) (bromo-substituted) | Cyclopropyl BMIDA, Pd(OAc)2, PCy3, Cs2CO3, toluene/H2O, 100°C | Aryl cyclopropane (B1198618) derivative | 69-85 | acs.org |

Integration into Chemical Libraries for High-Throughput Screening

Chemical libraries composed of diverse small molecules are essential for high-throughput screening (HTS) campaigns aimed at discovering new drug candidates. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.gov Consequently, derivatives of this compound are valuable components for such libraries.

The ability to easily diversify the 7-bromo-indazole core through reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the creation of large collections of related compounds, each with a unique substitution pattern. This systematic variation of the molecular structure is crucial for exploring structure-activity relationships (SAR) and identifying initial hits against a biological target. The utility of a related compound, 5-bromo-7-methyl-1H-indazole, as a key intermediate highlights how a brominated indazole can serve as a platform for generating a library of novel compounds for screening against various disease targets, particularly in oncology.

Fragment-based drug discovery (FBDD) is another area where derivatives of this compound could be employed. acs.org The core structure can serve as a fragment that, once identified as binding to a target, can be elaborated in three dimensions using the bromine atom as a handle for chemical modification. acs.org

Utility in the Development of New Organic Materials (e.g., polymers, semiconductors)

While the primary focus for indazole derivatives has been in pharmaceuticals, their unique photophysical and electronic properties also make them attractive for materials science applications. A related compound, 5-Bromo-1,6-dimethyl-1H-indazole, has been noted for its application in the development of novel materials, including polymers and coatings. chemimpex.com

The rigid, aromatic structure of the indazole ring system can be incorporated into polymer backbones or as pendant groups to influence the material's properties, such as thermal stability, conductivity, and optical characteristics. The presence of the bromo- and dimethyl-substituents on the this compound molecule would further modulate these properties. Through polymerization reactions involving the bromine atom (e.g., Suzuki polymerization), this compound could potentially be used to create novel conjugated polymers. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The general use of pyridyl-containing heterocycles, including indazoles, in organic and molecular electronics is an active area of research. sigmaaldrich.com

Role in Catalyst and Ligand Design for Organic Transformations

Development of Sensory Probes and Detection Systems

The photophysical properties of aromatic heterocycles like indazole can be exploited in the design of chemical sensors and probes. The fluorescence or color of an indazole derivative can change upon binding to a specific analyte, such as a metal ion or a biologically relevant molecule. This change can be used for detection and quantification.

The synthesis of functionalized indazoles allows for the incorporation of specific binding sites for target analytes. The bromine atom on this compound can be replaced with a receptor unit through cross-coupling reactions. The dimethyl groups on the indazole ring will influence the molecule's solubility and photophysical properties, which can be fine-tuned for a particular sensing application. Although direct examples of this compound in sensory probes are not documented in the available literature, the broader class of N-heterocycles is extensively used in the development of fluorescent chemosensors.

Future Directions and Unexplored Avenues in 7 Bromo 5,6 Dimethyl 1h Indazole Research

Discovery of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic strategies is a cornerstone of modern chemistry. For 7-Bromo-5,6-dimethyl-1H-indazole, future research will likely focus on moving beyond traditional multi-step syntheses, which can be resource-intensive.

Exploration into one-pot synthesis methodologies, such as those employing copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, could offer a more streamlined approach. organic-chemistry.orgacs.org The use of polyethylene (B3416737) glycol (PEG) as a green solvent in such reactions further enhances their sustainability. organic-chemistry.orgacs.org Additionally, electrochemical synthesis presents a promising avenue. Recent studies have demonstrated the electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to form 1H-indazoles, a method that is operationally simple and utilizes less expensive electrodes. rsc.org Adapting these greener approaches for the specific synthesis of this compound from readily available precursors will be a key objective. Further research into biocatalysis and organocatalysis could also yield highly selective and sustainable synthetic pathways.

Advanced Functionalization beyond Traditional Coupling Reactions

The bromine atom at the C7 position of this compound serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl and heteroaryl moieties. acs.org However, future research must venture into more advanced functionalization techniques to fully explore the chemical space around this scaffold.

A significant area of exploration will be the direct C-H activation of the methyl groups at the C5 and C6 positions. Rhodium(III)-catalyzed C-H bond functionalization has already been shown to be effective for the synthesis of other substituted indazoles and could be adapted for this purpose. acs.org This would allow for the introduction of a wide range of functional groups without the need for pre-functionalized starting materials. Furthermore, late-stage functionalization techniques, including photocatalysis and electrochemistry, will be crucial for modifying complex derivatives of this compound, enabling the rapid generation of diverse compound libraries for biological screening. organic-chemistry.org

Deeper Understanding of Complex Biological Mechanisms via Molecular Probes

The development of molecular probes based on the this compound scaffold is a promising avenue for elucidating complex biological processes. Given that many indazole derivatives are known to be potent kinase inhibitors, probes derived from this compound could be designed to target specific kinases involved in disease pathways. rsc.org

These molecular probes could incorporate fluorescent tags or photoaffinity labels to enable the visualization and identification of their cellular targets. By systematically modifying the substituents on the indazole ring, researchers can fine-tune the probe's selectivity and binding affinity. Such tools would be invaluable for understanding the intricate signaling networks within cells and for validating new drug targets. The insights gained from these studies could pave the way for the development of highly selective and potent therapeutic agents.

Integration with Emerging Technologies in Chemical Synthesis and Biology

The synergy between chemical synthesis and emerging technologies offers exciting prospects for accelerating research on this compound. High-throughput screening (HTS) of libraries of its derivatives against a wide range of biological targets can rapidly identify promising lead compounds. nih.govmdpi.com

Furthermore, the application of machine learning and artificial intelligence in drug discovery can significantly streamline the optimization process. nih.govresearchparks.orgyoutube.com Predictive models can be developed to forecast the biological activity and physicochemical properties of novel derivatives, guiding the design of more effective molecules. acs.org Flow chemistry is another technology that can be integrated into the synthesis of this compound derivatives, offering advantages in terms of safety, scalability, and reaction control. acs.org

Exploration of New Application Domains for Indazole Derivatives

While the primary focus for many indazole derivatives has been in oncology, the unique electronic and structural properties of this compound may open doors to new application domains. rsc.org The field of materials science, for instance, could benefit from the development of novel organic light-emitting diodes (OLEDs) or sensors based on this scaffold. The inherent fluorescence of some indazole derivatives suggests their potential in these areas. researchgate.net

In medicine, beyond cancer, there is potential for developing treatments for neurodegenerative diseases, inflammatory conditions, and infectious diseases. nih.gov The diverse biological activities reported for the broader indazole family, including anti-inflammatory, antimicrobial, and neuroprotective effects, provide a strong rationale for exploring the therapeutic potential of this compound derivatives in these areas. nih.gov

Synergistic Research Combining Experimental and Computational Approaches

A powerful strategy for advancing our understanding of this compound will be the close integration of experimental and computational research. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.